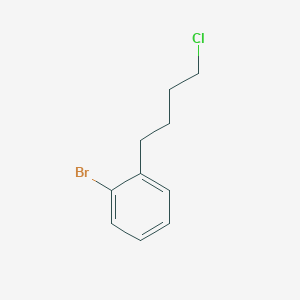

1-Bromo-2-(4-chlorobutyl)benzene

Description

1-Bromo-2-(4-chlorobutyl)benzene (C${10}$H${12}$BrCl) is an aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 4-chlorobutyl chain at position 2. The 4-chlorobutyl group consists of a four-carbon alkyl chain terminating in a chlorine atom, which introduces both hydrophobic and polar characteristics. This structural combination makes the compound a versatile intermediate in organic synthesis, particularly in reactions involving halogen exchange, nucleophilic substitution, or cross-coupling.

Properties

IUPAC Name |

1-bromo-2-(4-chlorobutyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKHJMIMTOZLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-(4-chlorobutyl)benzene can be achieved through several routes. One common method involves the reaction of 1-bromo-2-nitrobenzene with 4-chlorobutyl magnesium bromide in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-5°C. Another method involves the direct bromination of 2-(4-chlorobutyl)benzene using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

1-Bromo-2-(4-chlorobutyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH), ammonia (NH3), and thiourea.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Reduction Reactions: Reduction of the compound can lead to the formation of 1-(4-chlorobutyl)benzene. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(4-chlorobutyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biological Studies: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological macromolecules.

Material Science: It is utilized in the development of new materials with specific properties, such as polymers and liquid crystals.

Industrial Applications: The compound is employed in the production of various industrial chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which 1-Bromo-2-(4-chlorobutyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of a positively charged intermediate. This intermediate can then undergo further reactions, leading to the substitution of the bromine atom with other functional groups. The molecular pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Key Observations :

Structural Flexibility vs. Steric Effects :

- The linear 4-chlorobutyl chain in the target compound offers greater conformational flexibility compared to branched analogs like 1-bromo-2-(2-chloro-2-methylpropyl)benzene. This flexibility may enhance its reactivity in nucleophilic substitutions (e.g., SN2) due to reduced steric hindrance .

- In contrast, the phenylethynyl group in 1-bromo-2-(phenylethynyl)benzene introduces rigidity and conjugation, enabling cyclization reactions .

Electronic Effects: Terminal chlorine in the 4-chlorobutyl group acts as a polar leaving group, similar to the bromine in 1-bromo-2-(2-bromoethyl)benzene. However, the longer alkyl chain may moderate electronic deactivation of the benzene ring compared to shorter substituents . Ether-linked derivatives (e.g., 1-bromo-2-((4-chlorobenzyl)oxy)benzene) exhibit enhanced solubility in polar solvents due to the oxygen atom, whereas the target compound’s hydrophobicity may favor nonpolar media .

The use of Lewis acids (e.g., B(C$6$F$5$)$_3$) in synthesizing chloroalkyl derivatives suggests analogous catalytic approaches for this compound .

Research Findings and Data

Kinetic and Thermodynamic Behavior :

- Studies on 1-bromo-2-(2-bromoethyl)benzene demonstrate that electronic effects (e.g., methoxy substituents) significantly alter cyclization rates. For the target compound, the electron-withdrawing chlorine in the butyl chain may slow electrophilic aromatic substitution but accelerate elimination reactions .

Spectroscopic Characterization :

- NMR data for analogs (e.g., 1-bromo-2-(phenylethynyl)benzene) reveal distinct $^1$H and $^13$C shifts for substituents, which can guide structural confirmation of the target compound. For instance, the terminal CH$_2$Cl in the 4-chlorobutyl chain would exhibit characteristic splitting patterns in $^1$H NMR .

Crystallographic Insights :

- The flexible chlorobutyl chain may adopt disordered conformations in the solid state, complicating crystallographic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.